molecular formula C14H15NO3 B1646971 7-Desmethyl-3-hydroxyagomelatine CAS No. 166527-00-0

7-Desmethyl-3-hydroxyagomelatine

Katalognummer: B1646971
CAS-Nummer: 166527-00-0
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: FMUHSDLSKQLNNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine, a compound known for its melatonergic and serotonergic properties. It is structurally characterized by the presence of a naphthalene ring substituted with hydroxyl and ethylacetamide groups. The molecular formula of this compound is C14H15NO3, and it has a molecular weight of 245.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioequivalence Studies

A critical area of research involves the pharmacokinetics of 7-desmethyl-3-hydroxyagomelatine, particularly in bioequivalence studies. These studies are essential for determining whether different formulations of agomelatine result in similar bioavailability.

  • Bioequivalence Evaluation : A study utilizing the reference-scaled average bioequivalence (RSABE) method demonstrated that both this compound and its parent compound, agomelatine, maintained bioequivalence within established FDA limits. The 90% confidence intervals for the log-transformed ratios of maximum concentration (Cmax) and area under the curve (AUC) were within acceptable ranges, indicating that formulations could be interchanged without significant differences in efficacy or safety .
  • Analytical Methods : The development of sensitive LC-MS/MS methods has allowed for the accurate measurement of this compound levels in human plasma. These methods have been validated for specificity, linearity, and precision, making them suitable for clinical pharmacokinetic studies .

Clinical Implications

The clinical implications of this compound are significant, particularly concerning its role in liver function and potential hepatotoxicity.

  • Hepatotoxicity Monitoring : A case study highlighted the importance of monitoring liver function in patients taking agomelatine. The patient experienced acute hepatocellular injury associated with elevated liver enzymes after starting treatment. This incident underscores the need for vigilance regarding liver health in individuals prescribed agomelatine and its metabolites .
  • Genetic Factors : Research has indicated that genetic polymorphisms, particularly in the CYP1A2 enzyme, may influence individual responses to agomelatine and its metabolites, affecting their metabolism and potential toxicity . This suggests that personalized medicine approaches could enhance treatment safety and efficacy.

Therapeutic Potential Beyond Depression

Emerging research suggests that this compound may have therapeutic applications beyond its role as a metabolite of agomelatine.

  • Anxiolytic Effects : As a melatonergic agonist and serotonergic antagonist, the compound may exhibit anxiolytic properties. Studies exploring its effects on anxiety disorders indicate potential benefits in managing symptoms associated with generalized anxiety disorder .
  • Neuroprotective Properties : Preliminary findings suggest that metabolites like this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative conditions or cognitive decline associated with aging .

Data Table: Summary of Findings

Application AreaFindingsReferences
PharmacokineticsBioequivalence established via RSABE; validated LC-MS/MS methods for plasma measurement
Clinical ImplicationsCase study on hepatotoxicity; importance of liver monitoring
Genetic FactorsCYP1A2 polymorphisms affect metabolism and toxicity
Therapeutic PotentialAnxiolytic effects; potential neuroprotective properties

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Desmethyl-3-hydroxyagomelatine typically involves the demethylation of agomelatine followed by hydroxylation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

7-Desmethyl-3-hydroxyagomelatine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Desmethyl-3-hydroxyagomelatine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at melatonin and serotonin receptors. This distinct structure allows for targeted research into its pharmacological effects and potential therapeutic applications .

Biologische Aktivität

7-Desmethyl-3-hydroxyagomelatine, a metabolite of the antidepressant agomelatine, is recognized for its biochemical interactions primarily as a melatonergic agonist and serotonergic antagonist. This compound, with the CAS number 166527-00-0, has been studied for its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.28 g/mol
  • Structure : A derivative of agomelatine with modifications that influence its biological activity.

This compound exhibits lower biological activity compared to its parent compound, agomelatine. Agomelatine functions as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin receptor subtype 5-HT2C. The reduced activity of this compound is attributed to its altered binding affinity for these receptors, which is critical for its pharmacological effects .

Biological Activity and Pharmacodynamics

Research indicates that while this compound retains some activity at melatonergic receptors, it is significantly less effective than agomelatine. The following table summarizes key findings related to its biological activity:

Parameter Agomelatine This compound
MT1 Receptor Affinity (pKi) 6.4Lower than Agomelatine
MT2 Receptor Affinity (pKi) 6.2Lower than Agomelatine
5-HT2C Antagonism YesReduced efficacy
Antidepressant Activity StrongWeak
Anxiolytic Activity PresentLimited

Research Findings

A study conducted by Li et al. (2015) developed a sensitive LC-MS/MS method to quantify both agomelatine and its metabolites, including this compound in human plasma. The results indicated that although the metabolite could be detected, its concentrations were significantly lower than those of agomelatine, reflecting its reduced biological activity .

Additionally, a comprehensive review highlighted the pharmacokinetics of agomelatine and its metabolites, suggesting that while this compound contributes to the overall pharmacological profile of agomelatine, it does not exhibit the same therapeutic potential .

Eigenschaften

IUPAC Name

N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHSDLSKQLNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 0.2 g (0.771 mmol) of N-[2-(7-methoxy-3-hydroxynaphth-1-yl)ethyl]acetamide, according to Example 77, in 5 cm3 of anhydrous dichloromethane. Cool in a bath of ice and salt. Add dropwise 0.8 cm3 of 1M boron tribromide. Stir in ice at room temperature for 4 hours. Add a further 0.8 cm3 of 1M boron tribromide in CH2CL2. Allow to stir overnight at room temperature. Bring to pH 8 with 1N NaOH. Extract with CH2Cl2. Dry with MgSO4. Evaporate off the solvent. Recover the product. Extract with methyl ethyl ketone. Dry over MgSO4. Evaporate off the solvent. Purify the product on 30 g of silica. Elute with CH2Cl2 /MeOH: 95/5. The product of Example 78 is obtained.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 2
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 3
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 4
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 5
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 6
7-Desmethyl-3-hydroxyagomelatine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.